molecular formula C38H55F5O9S B133349 Fulvestrant 17-|A-D-Glucuronide CAS No. 261506-28-9

Fulvestrant 17-|A-D-Glucuronide

Cat. No. B133349
M. Wt: 782.9 g/mol
InChI Key: HBEHXEHXMWPSKO-HMGPPUQISA-N
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Description

Fulvestrant 17-β-D-Glucuronide is a metabolite of Fulvestrant . Fulvestrant is an antiestrogenic medication used to treat hormone receptor (HR)-positive metastatic breast cancer in postmenopausal women with disease progression . Fulvestrant 17-β-D-Glucuronide functions as an antagonist of estrogen receptors and is employed for studying hormone receptor-positive breast cancer . Its remarkable attribute lies in inhibiting the rampant proliferation of malignant cells .


Molecular Structure Analysis

The molecular formula of Fulvestrant 17-β-D-Glucuronide is C38H55F5O9S, and its molecular weight is 782.89 . The structure includes multiple functional groups such as hydroxyl groups, a sulfinyl group, and a carboxylic acid group .

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Fulvestrant is converted into several metabolites including ketone, sulfate, sulfone, and glucuronide forms. Glucuronidation is a key elimination process for natural estrogens, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. Fulvestrant is glucuronidated primarily by UGT1A1, -1A3, -1A4, and -1A8, with UGT1A8 producing fulvestrant-17-glucuronide specifically. This indicates that the glucuronidation pattern is altered by the addition of an aliphatic chain to the estrogen molecule, affecting the specificity of UGT enzymes towards these molecules (Chouinard et al., 2006).

Enzymatic Synthesis and Characterization

  • A study on the synthesis of fulvestrant metabolites highlighted the preparation of 3-sulfate and 3- and 17-glucuronide conjugates. This research demonstrated improved glucuronidation using trichloroacetimidates, which offers insights into the biochemical processing and potential therapeutic applications of fulvestrant derivatives like fulvestrant 17-Α-D-Glucuronide (Ferguson et al., 2001).

Drug Interactions and Disposition

  • Fulvestrant upregulates the expression of UDP glucuronosyltransferase 1A (UGT1A), which is significant for the conjugation and subsequent elimination of anastrozole, a drug used in breast cancer treatment. This suggests that fulvestrant, through its metabolites like fulvestrant 17-Α-D-Glucuronide, could potentially influence the metabolism and efficacy of other therapeutic drugs (Edavana et al., 2012).

Metabolic Profiling

  • The metabolism and pharmacokinetics of ZB716, a steroidal selective estrogen receptor downregulator (SERD), have been studied, showing that ZB716 and fulvestrant undergo similar metabolic processes, including glucuronidation. This research provides insights into how modifications at certain positions of these molecules, like the 17-Α-D-Glucuronide position, can influence their metabolic pathways (Zhang et al., 2017).

Bioactivation Reactions

  • Glucuronidation plays a crucial role in xenobiotic bioactivation reactions. Some glucuronide conjugates, like fulvestrant 17-Α-D-Glucuronide, can contribute to pharmacological activities or toxicities associated with their parent compounds. This research discusses the relevance of UGT enzymes in the formation of bioactive glucuronides, which is essential in understanding the therapeutic efficacy and adverse effects of drugs like fulvestrant (Ritter, 2000).

Safety And Hazards

Fulvestrant, the parent compound, is generally safe but can cause side effects such as injection site reactions, nausea, and fatigue . It should not be used by individuals who have had an allergic reaction to it or any of its inactive ingredients . It is not known if Fulvestrant 17-β-D-Glucuronide shares these safety and hazard characteristics.

properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(7R,8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H55F5O9S/c1-36-17-15-26-25-12-11-24(44)21-23(25)20-22(10-7-5-3-2-4-6-8-18-53(50)19-9-16-37(39,40)38(41,42)43)29(26)27(36)13-14-28(36)51-35-32(47)30(45)31(46)33(52-35)34(48)49/h11-12,21-22,26-33,35,44-47H,2-10,13-20H2,1H3,(H,48,49)/t22-,26-,27+,28+,29-,30+,31+,32-,33+,35-,36+,53?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEHXEHXMWPSKO-HMGPPUQISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C(CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)[C@@H](CC5=C3C=CC(=C5)O)CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H55F5O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573528
Record name Fulvestrant 17-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

782.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fulvestrant 17-beta-D-Glucuronide

CAS RN

261506-28-9
Record name β-D-Glucopyranosiduronic acid, (7α,17β)-3-hydroxy-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-trien-17-yl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=261506-28-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fulvestrant 17-beta-D-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0261506289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fulvestrant 17-beta-D-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FULVESTRANT 17-.BETA.-D-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9J6E34HZC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fulvestrant 17-|A-D-Glucuronide
Reactant of Route 2
Fulvestrant 17-|A-D-Glucuronide
Reactant of Route 3
Fulvestrant 17-|A-D-Glucuronide
Reactant of Route 4
Fulvestrant 17-|A-D-Glucuronide
Reactant of Route 5
Fulvestrant 17-|A-D-Glucuronide
Reactant of Route 6
Fulvestrant 17-|A-D-Glucuronide

Citations

For This Compound
4
Citations
S Chouinard, M Tessier, G Vernouillet, S Gauthier… - Molecular …, 2005 - Citeseer
… The four UGT1A-Fulvestrant conjugating enzymes glucuronidate this substrate at position 3 whereas only UGT1A8 also produces Fulvestrant-17-glucuronide. For E2, only UGT1A3 and …
Number of citations: 7 citeseerx.ist.psu.edu
S Chouinard, M Tessier, G Vernouillet, S Gauthier… - Molecular …, 2006 - ASPET
… To quantify fulvestrant-17-glucuronide, enzymatic assays were performed with UGT1A8 and the fractions containing fulvestrant-3G and fulvestrant-17G were collected from HPLC using …
Number of citations: 58 molpharm.aspetjournals.org
C Zhang, S Guo, L Yang, J Liu, S Zheng, Q Zhong… - Oncotarget, 2017 - ncbi.nlm.nih.gov
… The fulvestrant-17-glucuronide was confirmed by its unique fragment ions at m/z 527.20 [M-CO 2 -(OS(CH 2 ) 3 CF 2 CF 3 )-2H] and 509.19 [M-CO 2 -(OS(CH 2 ) 3 CF 2 CF 3 )-H 2 O-2H…
Number of citations: 23 www.ncbi.nlm.nih.gov
VK Edavana, X Yu, IB Dhakal, S Williams… - Pharmacogenomics …, 2011 - Taylor & Francis
… Previous studies have identified both fulvestrant-3-glucuronide and fulvestrant-17-glucuronide, but in the present study, only the formation of fulvestrant-3-sulfate was detected. Since an …
Number of citations: 25 www.tandfonline.com

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